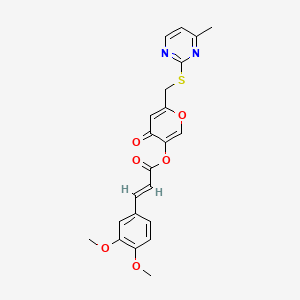
(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a complex organic compound with potential biological activities. Its unique structure, which includes a pyrimidine ring, thioether linkage, and pyran moiety, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1321885-48-6 |
| Molecular Formula | C22H20N2O6S |
| Molecular Weight | 440.5 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Pyrimidine Derivative : The initial step involves synthesizing the pyrimidine compound.
- Thioether Formation : Reaction with a thiol introduces the thioether linkage.
- Cyclization : A cyclization reaction forms the pyran ring.
- Esterification : The final step involves esterification with an appropriate acid to yield the final product.
These synthetic routes can be optimized for yield and cost-effectiveness by employing advanced techniques such as continuous flow reactors .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thioether linkages display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Antioxidant Properties
Compounds with similar structural features have also been evaluated for their antioxidant activities. The presence of the pyrimidine and pyran moieties is believed to contribute to radical scavenging capabilities, which can protect cellular components from oxidative damage .
Enzyme Inhibition
The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases . The thioether group may enhance binding affinity to enzyme active sites.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thioether and pyrimidine moieties can facilitate binding to enzyme active sites, modulating their activity.
- Antioxidant Action : The compound may neutralize free radicals through electron donation due to its unique structure.
- Cell Membrane Permeability : The benzoate group enhances cell permeability, allowing better access to intracellular targets .
Study on Antimicrobial Activity
A study conducted by Umesha et al. evaluated the antimicrobial properties of synthesized compounds similar to the target compound. The results showed that several derivatives exhibited strong antibacterial activity against Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .
Research on Antioxidant Capacity
Research published in 2020 highlighted the antioxidant capacity of compounds with similar structures using DPPH radical scavenging assays. Results demonstrated that these compounds effectively reduced oxidative stress markers in vitro .
特性
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-14-8-9-23-22(24-14)31-13-16-11-17(25)20(12-29-16)30-21(26)7-5-15-4-6-18(27-2)19(10-15)28-3/h4-12H,13H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTMZBUMVOBIAR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














